molecular formula C30H30N4O6S B2701177 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688060-11-9

4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide

Katalognummer: B2701177
CAS-Nummer: 688060-11-9
Molekulargewicht: 574.65
InChI-Schlüssel: UNWYDSVJACUGJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolo ring, and various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The half-maximal inhibitory concentration (IC50) values indicate significant potency, with some derivatives exhibiting IC50 values as low as 16.70 µM against MCF7 cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival, although detailed mechanistic studies are still ongoing.

Antibacterial Activity

In addition to its anticancer properties, preliminary evaluations suggest that this compound may possess antibacterial activity against strains such as Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus). This broad-spectrum antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Study 1: Antiproliferative Effects

A study published in the Tropical Journal of Pharmaceutical Research evaluated a series of quinazoline derivatives, including this compound. The results demonstrated that compounds with similar structural motifs exhibited varying degrees of antiproliferative activity against breast and colon cancer cell lines . This underscores the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Synthesis and Evaluation

Research published in MDPI discussed the synthesis of related quinazoline compounds and their biological evaluations. The findings indicated that compounds with specific substituents on the quinazoline ring showed improved cytotoxicity compared to their unsubstituted counterparts . This reinforces the need for continued exploration of structural variants to optimize therapeutic outcomes.

Wirkmechanismus

The mechanism of action of 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biologische Aktivität

The compound 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide (CAS Number: 688061-08-7) is a novel quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline and its derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C32H34N4O6SC_{32}H_{34}N_{4}O_{6}S with a molecular weight of 602.7 g/mol . The structure features a quinazoline core with various functional groups that may contribute to its biological activities.

PropertyValue
Molecular FormulaC₃₂H₃₄N₄O₆S
Molecular Weight602.7 g/mol
CAS Number688061-08-7

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The presence of the quinazoline moiety in the compound under review suggests a potential for similar activity.

In vitro studies have shown that certain quinazoline derivatives can exert cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's structure, particularly the presence of a methoxyphenyl group and a sulfanyl linkage, may enhance its interaction with biological targets involved in tumor growth and proliferation.

Antibacterial Activity

Quinazolines have also been evaluated for their antibacterial properties. Research indicates that modifications to the quinazoline scaffold can lead to compounds with potent activity against various bacterial strains. For example, studies on related compounds have revealed moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The specific compound's potential for antibacterial action remains to be fully characterized but is promising based on its structural analogs.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Quinazoline derivatives have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. This could suggest potential applications in treating neurodegenerative diseases or conditions associated with cholinergic dysfunction.

Case Studies and Research Findings

  • Anticancer Activity Assessment :
    • A study synthesized various quinazoline derivatives and assessed their cytotoxicity against cancer cell lines. The compound exhibited an IC50 value comparable to established anticancer agents, indicating significant potential for further development in oncology .
  • Antibacterial Screening :
    • Another study focused on the antibacterial properties of related quinazoline compounds, demonstrating effectiveness against multiple bacterial strains. The results suggest that structural modifications can enhance antibacterial potency .
  • Enzyme Inhibitory Effects :
    • Research on enzyme inhibitors showed that certain quinazoline derivatives could effectively inhibit AChE activity. This opens avenues for exploring the compound's neuroprotective effects .

Eigenschaften

IUPAC Name

4-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O6S/c1-38-22-11-9-21(10-12-22)17-31-27(35)8-5-13-34-29(37)23-14-25-26(40-19-39-25)15-24(23)33-30(34)41-18-28(36)32-16-20-6-3-2-4-7-20/h2-4,6-7,9-12,14-15H,5,8,13,16-19H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWYDSVJACUGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.